4-bromo-N-(4-sulfamoylphenyl)benzamide
Description
4-Bromo-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative characterized by a bromine substituent at the para position of the benzoyl group and a sulfamoyl group on the phenylamine moiety.
The sulfamoyl group (–SO₂NH₂) is a critical pharmacophore in drug design, often associated with binding to metalloenzymes.
Properties
IUPAC Name |
4-bromo-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWNDWGICXNZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-sulfamoylphenyl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide structure involves the reaction of 4-bromobenzoic acid with an amine, such as aniline, under acidic or basic conditions to form 4-bromobenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and boronic acids or esters in the presence of a base.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of oxidized products, such as carboxylic acids or ketones.
Reduction: Formation of reduced products, such as amines or alcohols.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 4-bromo-N-(4-sulfamoylphenyl)benzamide exhibit significant anticancer activity. For instance, compounds similar to this structure have been evaluated for their inhibitory effects on carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis in hypoxic conditions. In studies, certain derivatives demonstrated potent inhibition against cancer cell lines such as MDA-MB-231 and MCF-7, with selectivity ratios indicating a preference for targeting cancerous cells over normal cells .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA XII. These enzymes are crucial for maintaining pH balance in tumors and facilitating their growth under low oxygen conditions. The selectivity of certain derivatives for CA IX over CA II suggests potential therapeutic applications in treating solid tumors .
Pharmacological Insights
This compound and its derivatives have been shown to possess various pharmacological properties:
- Antimicrobial Activity : Some studies have reported that derivatives exhibit significant antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several case studies highlight the efficacy of this compound in different contexts:
- A study demonstrated its effectiveness in inducing apoptosis in breast cancer cell lines, indicating a mechanism by which it may exert anticancer effects .
- Another investigation focused on the compound's ability to inhibit biofilm formation in pathogenic bacteria, showcasing its potential as a therapeutic agent against biofilm-associated infections .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Anticancer | Inhibition of carbonic anhydrase IX; selective toxicity towards cancer cells |
| Enzyme Inhibition | Targeting carbonic anhydrases involved in tumor metabolism |
| Antimicrobial | Effective against various bacterial strains; potential use in treating infections |
| Anti-inflammatory | Potential benefits in reducing inflammation-related disorders |
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth and proliferation . The compound’s sulfonamide group is crucial for its binding affinity and selectivity towards the target enzyme.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (–NO₂) and sulfamoyl (–SO₂NH₂) groups are electron-withdrawing, influencing electronic distribution and reactivity.
- Steric Effects : Bulkier substituents, such as benzyl(methyl)sulfamoyl (C₂₁H₁₉BrN₂O₃S), may hinder molecular packing or enzyme active-site binding compared to smaller groups like sulfamoyl .
Biological Activity
4-Bromo-N-(4-sulfamoylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer treatment. This article explores the biological activity of this compound, examining its mechanisms, effects in vitro and in vivo, and its relevance in drug development.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of a bromine atom and a sulfonamide group contributes to its reactivity and biological interactions. The structural representation indicates a planar configuration that facilitates interactions with biological targets.
The primary mechanism of action for this compound involves its interaction with specific enzymes. The sulfonamide moiety mimics natural substrates, allowing it to bind effectively to enzyme active sites. This binding can inhibit enzyme activity, impacting various biochemical pathways that are crucial for cellular function.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, derivatives designed to inhibit fibroblast growth factor receptor-1 (FGFR1) showed significant activity against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. One notable derivative exhibited IC50 values ranging from 1.25 to 2.31 µM across multiple NSCLC lines, indicating potent inhibitory effects on cancer cell proliferation and induction of apoptosis .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Carbonic Anhydrase (CA) : Some derivatives demonstrated significant inhibition against human CA isoforms, which are implicated in several physiological processes and diseases .
- Cholinesterases : Activity against acetylcholinesterase (AChE) was also assessed, with some derivatives showing promising results .
Study 1: FGFR1 Inhibition
A study synthesized a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives that were tested for their ability to inhibit FGFR1. The most promising compound induced cell cycle arrest at the G2 phase and inhibited phosphorylation of key signaling proteins in a dose-dependent manner .
Study 2: Antioxidant Activity
In another investigation, various sulfonamide derivatives were synthesized and screened for antioxidant activity using assays such as DPPH and ABTS. While some compounds displayed low antioxidant activity, others showed potential as enzyme inhibitors without significant toxicity to normal human cells .
Data Table: Summary of Biological Activities
| Compound Derivative | Target Enzyme/Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| C9 | FGFR1 | 1.36 - 2.31 | Inhibits phosphorylation |
| Sulfonamide Derivative 7 | Carbonic Anhydrase | Not specified | Enzyme inhibition |
| Sulfonamide Derivative 8 | AChE | Not specified | Enzyme inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
